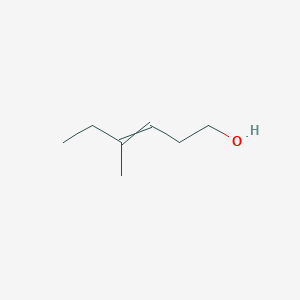

4-Methylhex-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1830-47-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-methylhex-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3 |

InChI Key |

OPKSUXHYTUKXGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylhex 3 En 1 Ol and Its Stereoisomers

Stereoselective Synthesis of (Z)-4-Methylhex-3-en-1-ol

Achieving high stereoselectivity for the (Z)-isomer, where the higher priority groups are on the same side of the double bond, is a common challenge in alkene synthesis. Several reliable methods have been developed to this end.

Catalytic Stereospecific Reductions of Alkyne Precursors

One of the most classic and effective methods for producing (Z)-alkenes is the partial hydrogenation of an alkyne precursor using a "poisoned" catalyst. For the synthesis of (Z)-4-methylhex-3-en-1-ol, the corresponding alkyne, 4-methylhex-3-yn-1-ol, would be the starting material.

The reduction is typically carried out using Lindlar's catalyst, which consists of palladium adsorbed onto calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. This deactivation of the catalyst is crucial; it allows the reaction to stop at the syn-addition of hydrogen across the triple bond, yielding the (Z)-alkene, while preventing over-reduction to the corresponding alkane.

Table 1: Catalytic Reduction for (Z)-Alkene Synthesis

| Precursor | Catalyst | Product | Stereochemical Outcome |

|---|

Organometallic Reagent-Mediated Stereocontrolled Approaches (e.g., Trimethylaluminum-Titanium Tetrachloride Systems)

Organometallic reagents provide a powerful alternative for stereocontrolled synthesis. A notable example is the use of a trimethylaluminum-titanium tetrachloride (Me₃Al-TiCl₄) system to synthesize (Z)-4-methylhex-3-en-1-ol from 3-hexyn-1-ol (B147329). acs.org This approach involves a stereospecific carbometalation reaction.

The reaction proceeds via the formation of a reactive organotitanium species. The alkyne coordinates to the metal center, and a methyl group from the trimethylaluminum (B3029685) is delivered to one of the alkyne carbons while the metal adds to the other. This process occurs with defined stereochemistry. Subsequent hydrolysis of the resulting organometallic intermediate yields the desired (Z)-trisubstituted allyl alcohol. Research has demonstrated this method to be highly effective for generating the Z-isomer with excellent selectivity. acs.org

Wittig Reaction and Olefination Strategies for 4-Methylhex-3-en-1-ol Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To favor the formation of a (Z)-alkene, an unstabilized or semi-stabilized ylide is typically employed. stackexchange.com

For the synthesis of (Z)-4-methylhex-3-en-1-ol, two primary disconnection routes are possible. However, to ensure (Z)-selectivity, the route utilizing an unstabilized ylide is preferred. This would involve reacting propanal with the ylide generated from (1-propyl)triphenylphosphonium bromide. The reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comyoutube.com The kinetic pathway for unstabilized ylides favors the formation of the cis-substituted oxaphosphetane, which then collapses to give the (Z)-alkene and triphenylphosphine (B44618) oxide. stackexchange.com

Table 2: Wittig Reaction Disconnections for this compound

| Route | Aldehyde/Ketone | Ylide Precursor | Ylide Type | Expected Major Isomer |

|---|---|---|---|---|

| A | Propanal | (1-(3-hydroxypropyl))triphenylphosphonium salt | Unstabilized | (Z) |

Note: Protecting groups would be necessary for precursors containing both aldehyde and alcohol functionalities.

Enantioselective Synthesis of Chiral Analogs and this compound Derivatives

When the target molecule contains a stereocenter, enantioselective methods are required to produce a single enantiomer rather than a racemic mixture.

Asymmetric Reduction Methodologies (e.g., Enzymatic Reductions, Chiral Catalysis)

Asymmetric reduction is a powerful tool for creating chiral alcohols from prochiral ketones. This can be applied to the synthesis of chiral derivatives of this compound, such as (R)- or (S)-4-methylhex-1-en-3-ol, by reducing the corresponding enone.

Enzymatic Reductions: Enzymes, particularly ketoreductases found in baker's yeast (Saccharomyces cerevisiae) or isolated as purified proteins, can exhibit exquisite chemo-, regio-, and stereoselectivity. The reduction of a prochiral ketone precursor using a suitable ketoreductase can yield an alcohol with very high enantiomeric excess (e.e.).

Chiral Catalysis: Non-enzymatic approaches often utilize a metal catalyst complexed with a chiral ligand. For instance, asymmetric transfer hydrogenation using a ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand can effectively reduce ketones to chiral alcohols. The specific enantiomer produced depends on the chirality of the ligand employed. These methods have been successfully applied to a wide range of substrates, including those for producing pharmacologically active compounds. uva.es

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

This strategy is highly versatile. For instance, a prochiral enoate could be attached as an ester to a chiral alcohol like 8-phenylmenthol. The bulky auxiliary would then sterically hinder one face of the double bond, directing an incoming reagent (e.g., an organocuprate in a conjugate addition reaction) to the opposite face. Alternatively, an acyl group can be attached to a chiral oxazolidinone (an Evans auxiliary). Deprotonation creates a chiral enolate, where the auxiliary blocks one face, allowing for highly diastereoselective alkylation. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Class of Compound Synthesized |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, alkylations, acylations | Chiral alcohols, carboxylic acids |

| Camphorsultam | Michael additions, alkylations | Chiral carbonyl compounds, amines |

| Pseudoephedrine/Pseudoephenamine | Alkylation of enolates | Chiral carboxylic acids, ketones |

Biocatalytic Approaches (e.g., Lipase-Catalyzed Resolutions, Ene-reductases, Alcohol Dehydrogenases)

Biocatalysis has emerged as a powerful tool in organic synthesis, providing environmentally benign and highly selective routes to chiral compounds. mdpi.com Enzymes such as lipases, ene-reductases, and alcohol dehydrogenases are particularly valuable for the synthesis of enantiomerically pure alcohols. jocpr.commdpi.com

Lipase-Catalyzed Resolutions

Kinetic resolution using lipases is a widely employed method for separating racemic mixtures of alcohols. jocpr.com This technique relies on the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. jocpr.comresearchgate.net Lipases are favored for their broad substrate specificity, lack of need for cofactors, and stability in organic solvents. researchgate.net

In the context of unsaturated alcohols similar to this compound, lipases such as Novozym 435 (from Candida antarctica) and Amano PS (from Burkholderia cepacia) have proven effective. researchgate.net For example, the acylation of racemic secondary allylic alcohols using vinyl acetate as the acyl donor can yield both the acetylated product and the remaining alcohol with high enantiomeric excess (ee). researchgate.netnih.gov The efficiency and enantioselectivity of the resolution are highly dependent on the specific lipase (B570770), solvent, and reaction conditions.

Key Findings in Lipase-Catalyzed Resolution of Allylic Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Product (ee) | Reference |

|---|---|---|---|---|---|

| (±)-oct-1-en-3-ol | Novozym 435 | Vinyl Acetate | Hexane | >99% (alcohol and acetate) | researchgate.net |

This table is representative of lipase performance with similar substrates.

Ene-reductases and Alcohol DehydrogenasesFor the synthesis of all possible stereoisomers of a chiral alcohol, a combination of multiple enzyme classes can be employed in a one-pot system. A powerful strategy involves the sequential use of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com This approach is particularly relevant for producing the stereoisomers of this compound, starting from a suitable α,β-unsaturated ketone.

The process begins with the stereoselective reduction of the carbon-carbon double bond of an α,β-unsaturated precursor by an ene-reductase, which establishes the first stereocenter. Subsequently, an alcohol dehydrogenase reduces the ketone functionality to a hydroxyl group, creating the second stereocenter. The stereochemical outcome is dictated by the specific choice of ER and ADH, as different enzyme variants exhibit distinct stereopreferences. mdpi.com

A study on the synthesis of the four stereoisomers of 4-methylheptan-3-ol, a structurally analogous pheromone, demonstrated the efficacy of this one-pot, two-step multi-enzymatic approach. mdpi.com By selecting appropriate (R)- or (S)-selective ene-reductases and alcohol dehydrogenases, all four stereoisomers were produced with excellent enantiomeric and diastereomeric excess. mdpi.com

Hypothetical Multi-Enzymatic Synthesis of this compound Stereoisomers

| Starting Material | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Product Stereoisomer | Isolated Yield (projected) | Enantiomeric Excess (ee) (projected) | Diastereomeric Excess (de) (projected) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylhex-3-en-1-al | - | (S)-selective ADH | (S)-4-Methylhex-3-en-1-ol | High | >99% | N/A | researchgate.netrsc.org |

| 4-Methylhex-3-en-1-al | - | (R)-selective ADH | (R)-4-Methylhex-3-en-1-ol | High | >99% | N/A | researchgate.netrsc.org |

| 4-Methylhex-3-en-one | (S)-selective ER | (S)-selective ADH | (3S,4S)-4-Methylhexan-3-ol* | ~72-83% | >99% | >94% | mdpi.com |

Data extrapolated from the synthesis of 4-methylheptan-3-ol, demonstrating the principle for a related structure.

Novel Synthetic Routes and Mechanistic Investigations in this compound Preparation

Beyond biocatalysis, classic organometallic and selective reduction reactions provide robust and versatile pathways to unsaturated alcohols like this compound.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation and alcohol synthesis. nih.govnih.gov This method allows for the construction of primary, secondary, and tertiary alcohols by reacting a Grignard reagent (R-MgX) with formaldehyde, other aldehydes, or ketones, respectively. acs.org

To synthesize the primary alcohol this compound, a viable strategy involves the reaction of a suitable Grignard reagent with an epoxide, such as ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic attack of the Grignard's carbanionic carbon on one of the epoxide's carbons, leading to the opening of the strained ring. nih.gov A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. nih.gov

A potential synthesis for this compound could start from 1-bromo-2-methylbut-1-ene. This vinyl halide would first be converted into the corresponding Grignard reagent. Reaction of this vinyl Grignard reagent with ethylene oxide would then furnish the desired this compound after workup.

Retrosynthetic Analysis via Grignard Reaction

| Target Molecule | Precursors | Reaction Type | Reference |

|---|---|---|---|

| This compound | 1-Bromo-2-methylbut-1-ene + Ethylene Oxide | Grignard addition to epoxide | nih.gov |

This table illustrates potential Grignard-based synthetic routes.

The hydroboration-oxidation reaction is a powerful two-step method for the hydration of alkenes to produce alcohols. nih.gov A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction is also stereospecific, involving a syn-addition of the hydrogen and boron atoms across the double bond.

For the synthesis of an unsaturated alcohol like this compound, a selective hydroboration-oxidation of a non-conjugated diene is required. The choice of the borane (B79455) reagent is critical for achieving high regioselectivity. Sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), are often used to enhance the selective reaction at the least sterically hindered double bond.

A plausible synthetic route to this compound would involve the selective hydroboration of 4-methyl-1,3-hexadiene. The hydroborating agent would preferentially add to the less substituted and sterically accessible terminal double bond (C1-C2). The subsequent oxidation step with hydrogen peroxide and a base would then replace the boron atom with a hydroxyl group, yielding the target primary allylic alcohol, this compound, while leaving the internal double bond intact.

Regioselective Hydroboration-Oxidation

| Substrate | Reagent | Key Feature | Product | Reference |

|---|

Chemical Reactivity and Mechanistic Investigations of 4 Methylhex 3 En 1 Ol

Oxidative Transformations of the Hydroxyl Moiety in 4-Methylhex-3-en-1-ol

The hydroxyl group of this compound can be selectively oxidized to yield either an aldehyde (4-methylhex-3-enal) or a carboxylic acid (4-methylhex-3-enoic acid), depending on the reagents and reaction conditions employed.

A variety of oxidizing agents can be used for the conversion of allylic alcohols to aldehydes. organic-chemistry.org A common method involves the use of trichloroisocyanuric acid with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which allows for the rapid and selective oxidation of primary alcohols, including allylic ones, to aldehydes without significant over-oxidation to carboxylic acids. organic-chemistry.org Other reagents, such as manganese dioxide (MnO2), are also effective for this transformation. researchgate.net

For the direct oxidation to the corresponding carboxylic acid, a two-step, one-pot approach can be utilized. This involves an initial copper-catalyzed aerobic oxidation to the aldehyde, followed by a Lindgren oxidation using sodium chlorite (B76162) (NaClO2) to afford the carboxylic acid. rsc.orgrsc.org This method is advantageous as it avoids the isolation of the often-unstable intermediate aldehyde. rsc.org Enzymatic oxidations using coupled alcohol and aldehyde dehydrogenases also present a biocatalytic route to the carboxylic acid. researchgate.net

Table 1: Oxidative Transformations of this compound

| Starting Material | Product | Reagents | Notes |

| This compound | 4-Methylhex-3-enal | Trichloroisocyanuric acid, cat. TEMPO | Highly chemoselective for primary alcohols. organic-chemistry.org |

| This compound | 4-Methylhex-3-enal | Activated MnO₂ | No over-oxidation to the carboxylic acid is observed. researchgate.net |

| This compound | 4-Methylhex-3-enoic acid | 1. Cu(I) catalyst, O₂2. NaClO₂ | One-pot procedure without isolation of the aldehyde. rsc.orgrsc.org |

| This compound | 4-Methylhex-3-enoic acid | Alcohol dehydrogenase, Aldehyde dehydrogenase, NADH oxidase | Biocatalytic approach. researchgate.net |

Reductive Modifications of the Alkene Functionality in this compound

The carbon-carbon double bond in this compound can be selectively reduced to yield the saturated alcohol, 4-methylhexan-1-ol. This transformation can be achieved through several methods, with catalytic hydrogenation being the most common.

Catalytic hydrogenation typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel (Ni) in the presence of hydrogen gas (H₂). chemistai.org This process involves the addition of hydrogen atoms across the double bond, resulting in the corresponding alkane. chemistai.org

Alternatively, transfer hydrogenation offers a milder approach. A highly efficient method utilizes a ruthenium(II) catalyst, [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], in an isomerization/transfer hydrogenation tandem process to selectively reduce the C=C bond in allylic alcohols. rsc.orgrsc.org This reaction can be performed in both organic and aqueous media. rsc.org Another approach involves the use of nickel catalysts, such as a combination of Ni(PCy₃)₂Cl₂ and dcype, with alkyl Grignard reagents, which leads to the reduction of allylic alcohols. acs.org

For selective deoxygenation of the allylic alcohol, a method involving the formation of an alkoxyalkyl ether followed by reduction with LiBHEt₃ catalyzed by Pd(dppe)Cl₂ can be employed. nih.gov

Table 2: Reductive Modifications of this compound

| Starting Material | Product | Reagents | Notes |

| This compound | 4-Methylhexan-1-ol | H₂, Pd/C (or Pt/C, Ni) | Standard catalytic hydrogenation. chemistai.org |

| This compound | 4-Methylhexan-1-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], i-PrOH | Isomerization/transfer hydrogenation. rsc.orgrsc.org |

| This compound | 4-Methylhexan-1-ol | Ni(PCy₃)₂Cl₂, dcype, n-HexMgCl | Nickel-catalyzed reduction. acs.org |

| This compound | 4-Methylhex-3-ene | 1. MOM-Cl, DIPEA2. LiBHEt₃, Pd(dppe)Cl₂ | Selective deoxygenation. nih.gov |

Substitution Reactions at the Hydroxyl Group for Derivatization

The hydroxyl group of this compound can undergo various substitution reactions to form derivatives such as esters and ethers. These reactions are fundamental for modifying the properties of the molecule or for introducing functional handles for further transformations.

Esterification is a common derivatization, which can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 4-methylhex-3-en-1-yl acetate (B1210297).

Etherification can be accomplished through various methods, such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Cycloaddition and Coupling Reactions Involving the Alkene

The alkene functionality in this compound can participate in cycloaddition and coupling reactions, providing pathways to more complex molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (the alkene). wikipedia.org In the case of this compound, it would act as the dienophile. The reaction can be either intermolecular or intramolecular. Intramolecular Diels-Alder reactions of substrates containing allylic alcohol moieties have been studied, and the stereochemical outcome can be influenced by substituents near the reacting centers. nih.govrsc.org The use of allylic alcohols as precursors for dienophilic allyl cations in ionic Diels-Alder reactions has also been explored. acs.org

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.org This reaction could be used to couple this compound with an aryl or vinyl halide, leading to the formation of a new carbon-carbon bond at the double bond.

Studies on Isomerization Pathways (Z/E Interconversion)

The double bond in this compound can exist as either the (Z)- or (E)-isomer. Interconversion between these isomers can be achieved through various methods.

Acid-catalyzed isomerization in an aqueous solution with the pH adjusted to a range of 2 to 5 can be employed. google.com This process can be carried out with a low concentration of a protonic acid or a buffer system. google.com Transition metal compounds, such as those of tungsten, have also been used to catalyze the isomerization of allylic alcohols, though this may require higher temperatures. google.com

Furthermore, isomerization of allylic alcohols to the corresponding ketones can be catalyzed by various transition metal complexes, including those of ruthenium and cobalt. nih.govnih.govacs.org For example, the Grubbs reagent can facilitate this rearrangement. nih.gov Photoredox catalysis has also been shown to achieve the isomerization of certain allylic alcohols. researchgate.net

Polymerization Tendencies and Stabilization Strategies

Allyl compounds, including this compound, generally exhibit a low tendency to homopolymerize via conventional free-radical mechanisms. researchgate.netgantrade.com This is attributed to degradative chain transfer to the monomer, which leads to the formation of low molecular weight polymers. researchgate.net

However, polymerization can be achieved under specific conditions. For instance, the radical polymerization of allyl alcohol can be initiated in the presence of a Lewis acid or in a concentrated acid solution. researchgate.net Copolymers of allyl alcohol with more reactive monomers like styrene (B11656) or acrylates can be produced, often by a gradual feed of the more reactive monomer to maintain a uniform comonomer distribution. gantrade.com

Stabilization of allylic alcohols against unwanted polymerization or degradation is crucial for storage and handling. This typically involves the addition of radical inhibitors.

Advanced Spectroscopic and Chromatographic Characterization in 4 Methylhex 3 En 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of 4-Methylhex-3-en-1-ol

No specific research articles detailing the complete ¹H and ¹³C NMR spectral data and their assignment for the stereochemical and structural elucidation of (Z/E)-4-Methylhex-3-en-1-ol were identified. While general principles of NMR spectroscopy are well-established for determining the structure of organic molecules, including the geometry of double bonds and the relative stereochemistry of chiral centers, specific chemical shifts, coupling constants, and advanced NMR experimental data (like NOESY or ROESY) for this particular compound are not available in the reviewed literature.

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives

Detailed IR spectra and mass fragmentation patterns for this compound are not extensively reported. Typically, an IR spectrum would be expected to show a broad absorption band for the hydroxyl (-OH) group around 3200-3600 cm⁻¹ and C-H stretching and bending vibrations. The C=C double bond would likely exhibit a characteristic absorption band in the region of 1640-1680 cm⁻¹.

Mass spectrometry would provide the molecular ion peak and characteristic fragmentation patterns that could help confirm the structure. However, specific studies detailing these fragmentation pathways for this compound and its derivatives were not found.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric/Diastereomeric Excess Determination

Methods for the analysis of related compounds using HPLC and GC are available. For instance, a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been described for the analysis of 4-methylcyclohex-3-en-1-one, a structurally related ketone. sielc.com Chiral GC is a powerful technique for separating enantiomers, often employing cyclodextrin-based stationary phases. While these techniques are theoretically applicable to this compound for purity assessment and the determination of enantiomeric or diastereomeric excess, specific methods and their results (retention times, resolution factors) for this compound are not documented in the searched scientific literature. The development of such methods would be a prerequisite for monitoring stereoselective syntheses of this compound. nih.gov

Theoretical and Computational Chemistry Studies on 4 Methylhex 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure and conformational landscape of 4-methylhex-3-en-1-ol. These calculations, often employing ab initio and density functional theory (DFT) methods, map the potential energy surface of the molecule to identify stable conformers and the transition states that interconnect them.

A comprehensive conformational analysis would involve geometry optimizations of various starting structures. The relative energies of the resulting stable conformers can then be calculated to determine their population distribution at a given temperature. Such an analysis for this compound would likely reveal several stable conformers, with the relative energies influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 0.85 |

| 3 | -60° (gauche) | 0.88 |

| 4 | 120° | 2.50 |

This table presents hypothetical data representative of what a conformational analysis of this compound might yield.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for this compound Transformations

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netumn.edu DFT calculations can map out the entire reaction pathway for transformations such as oxidation, dehydration, or esterification. By locating the transition state structures and calculating their energies, DFT provides insights into the reaction kinetics and thermodynamics.

For instance, the acid-catalyzed dehydration of this compound to form various dienes could be investigated using DFT. The calculations would model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final deprotonation to yield the diene products. The calculated activation energies for each step would help in predicting the major and minor products of the reaction.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Proposed Transformation of this compound

| Reaction Step | Transformation | Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of hydroxyl group | 5.2 |

| 2 | C-O bond cleavage (water loss) | 15.8 |

| 3 | Deprotonation to form a conjugated diene | 3.1 |

| 4 | Deprotonation to form a non-conjugated diene | 4.5 |

This table illustrates the type of data that could be generated from a DFT study on a reaction of this compound.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry enables the prediction of various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the molecule.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can then be compared directly with experimental spectra. This comparison can aid in the assignment of peaks in the experimental spectrum to specific nuclei in the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm, -OH) | 3.5 | 3.6 |

| ¹³C NMR Chemical Shift (ppm, C4) | 135.2 | 134.8 |

| IR Frequency (cm⁻¹, O-H stretch) | 3350 | 3340 |

| IR Frequency (cm⁻¹, C=C stretch) | 1670 | 1665 |

This table provides a hypothetical comparison to demonstrate the validation process of computational predictions with experimental results.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its intermolecular interactions and the effects of different solvents on its conformation and dynamics.

By performing simulations in different solvents, it is possible to understand how the solvent environment influences the conformational preferences of this compound. For example, in a polar protic solvent, the hydroxyl group would be expected to form strong hydrogen bonds with the solvent, which could affect the equilibrium between different conformers.

| π-Interactions | C=C double bond with other π-systems or polar groups | Can influence conformational preferences and interactions with other unsaturated molecules. |

This table outlines the types of intermolecular forces that could be studied for this compound using molecular dynamics simulations.

Occurrence and Role in Natural Systems Non Clinical Research Focus

Identification and Characterization in Plant Extracts and Volatiles

While specific research identifying 4-Methylhex-3-en-1-ol in plant extracts and volatiles is not extensively documented in the provided search results, the closely related compound, 4-methylhexan-3-one, has been reported in Streptomyces albus. nih.gov The synthesis of (3Z)-4-methyl-3-hexen-1-ol has been achieved from 3-hexyn-1-ol (B147329). acs.org Additionally, the preparation of (E)-4-methylhexa-3,5-dien-1-ol from 3-methylpenta-1,4-diene has been described. researchgate.net The study of volatile organic compounds from plants is a significant area of chemical ecology, often revealing complex mixtures that mediate interactions with insects and other organisms. The structural similarity of this compound to known plant and microbial volatiles suggests it could be a yet-to-be-identified component in some natural systems.

Role in Insect Pheromone Research and Chemical Ecology (Focus on related structural motifs like 4-methylheptan-3-ol isomers)

The structural motif of methyl-branched alcohols, particularly isomers of 4-methylheptan-3-ol, plays a crucial role in the chemical communication of various insects, especially bark beetles. nih.govresearchgate.net These compounds often function as aggregation pheromones, signaling molecules that attract other individuals of the same species to a suitable host tree for mass attack and mating. usu.eduresearchgate.net

Research on the almond bark beetle, Scolytus amygdali, has tentatively identified (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. nih.govresearchgate.net Field tests have demonstrated that this specific stereoisomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, is attractive to the beetles. nih.govresearchgate.net Conversely, the (3R,4S)- and (3R,4R)-4-methyl-3-heptanols were found to be inhibitory. nih.govresearchgate.net This highlights the high degree of specificity in the chemical signaling systems of these insects, where different stereoisomers can elicit completely different behavioral responses.

Similarly, stereoisomers of 4-methyl-3-heptanol (B77350) are known to be major components of the aggregation pheromones of other bark beetles and the trail pheromones of ants. nih.govresearchgate.net For instance, (3S,4S)-4-methylheptan-3-ol is a component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus. nih.gov The specific blend and ratio of these stereoisomers are often critical for effective communication and species recognition. chemical-ecology.net The biosynthesis of these pheromones can occur either de novo by the insect or by modifying precursors obtained from their host trees. chemical-ecology.netslu.se

| Insect Species | Compound | Function | Reference |

|---|---|---|---|

| Almond bark beetle (Scolytus amygdali) | (3S,4S)-4-methyl-3-heptanol | Aggregation Pheromone (attractive) | nih.govresearchgate.net |

| Almond bark beetle (Scolytus amygdali) | (3R,4S)-4-methyl-3-heptanol | Inhibitory | nih.govresearchgate.net |

| Almond bark beetle (Scolytus amygdali) | (3R,4R)-4-methyl-3-heptanol | Inhibitory | nih.govresearchgate.net |

| Smaller European elm bark beetle (Scolytus multistriatus) | (3S,4S)-4-methylheptan-3-ol | Aggregation Pheromone | nih.gov |

Biosynthetic Pathway Elucidation of this compound and Related Natural Products

The biosynthesis of this compound itself is not explicitly detailed in the provided search results. However, the biosynthesis of structurally related insect pheromones and terpenoids provides a strong framework for understanding its likely origin. Many insect pheromones with methyl branches are derived from fatty acid or polyketide metabolic pathways. nih.govrsc.org For example, the pheromone (S)-4-methyl-3-heptanone is biosynthesized from three propionate (B1217596) units via a polyketide/fatty acid-type route. nih.govrsc.org

More broadly, many natural products, including insect pheromones, are terpenoids. researchgate.netnumberanalytics.com Terpenoids are synthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.commdpi.com There are two primary pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.comtandfonline.commdpi.com The MVA pathway typically occurs in the cytoplasm and is the primary route in animals, fungi, and the cytoplasm/endoplasmic reticulum of plants. researchgate.nettandfonline.com The MEP pathway is found in bacteria, algae, and the plastids of plants. nih.gov

In insects, particularly bark beetles, the biosynthesis of some pheromone components, like ipsdienol (B1210497) and ipsenol, occurs de novo through the MVA pathway. slu.se This has been demonstrated by the incorporation of labeled precursors such as acetate (B1210297) and mevalonate into the final pheromone molecules. slu.se Other pheromone components can be produced by the modification of monoterpenes obtained from the host plant. chemical-ecology.netslu.se For instance, α-pinene from a host tree can be converted to cis-verbenol (B83679) by the beetle. chemical-ecology.netslu.se Given the structural similarities, it is plausible that this compound, if found in insects, could be synthesized through a modified fatty acid pathway or a terpenoid pathway.

| Pathway | Precursors | Key Intermediates | Typical Products | Organism/Location | Reference |

|---|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Acetyl-CoA | HMG-CoA, Mevalonate, IPP, DMAPP | Isoprenoids, Steroids, some Insect Pheromones | Cytoplasm of Eukaryotes | researchgate.nettandfonline.com |

| Methylerythritol Phosphate (MEP) Pathway | Glyceraldehyde-3-phosphate, Pyruvate | DXP, MEP, IPP, DMAPP | Isoprenoids (Monoterpenes, Diterpenes) | Plastids of Plants, Bacteria | tandfonline.comnih.gov |

| Polyketide/Fatty Acid Synthesis | Propionate units | - | (S)-4-methyl-3-heptanone | Insects | nih.govrsc.org |

Applications of 4 Methylhex 3 En 1 Ol As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The synthesis of (Z)-4-methylhex-3-en-1-ol itself can be achieved stereoselectively, for instance, through the reaction of 3-hexyn-1-ol (B147329) with trimethylaluminum (B3029685) and titanium tetrachloride, ensuring the correct geometry of the double bond for subsequent steps in the total synthesis.

Table 1: Application of 4-Methylhex-3-en-1-ol in Total Synthesis

| Precursor | Target Molecule | Key Transformation | Reference |

|---|

Intermediate in the Development of Specialty Chemicals (e.g., Flavors, Fragrances, non-food/non-pharmaceutical applications)

The structural characteristics of this compound suggest its potential as an intermediate in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. While direct application data for this compound is limited in publicly available literature, the odor profiles of structurally related unsaturated alcohols and their derivatives are well-documented. For instance, other C7 and related unsaturated alcohols are known to possess green, fruity, and floral notes, which are desirable in fragrance compositions.

A patent for the related compound, 4-methyldec-4-en-3-ol, describes its use as a fragrance ingredient, suggesting that the core structure of a methyl-substituted unsaturated alcohol is valuable in this field. It is plausible that this compound could be used as a precursor to synthesize various esters and ethers, which are common classes of fragrance compounds. The double bond also offers a handle for further chemical modification to fine-tune the odor profile.

Beyond fragrances, the reactive nature of the alcohol and alkene functionalities makes this compound a potential intermediate for other specialty chemicals. These could include the synthesis of specific plasticizers, surfactants, or other performance-enhancing additives where a C7 aliphatic chain with defined stereochemistry is required. However, specific examples of such non-food/non-pharmaceutical applications are not extensively reported in the available scientific literature.

Table 2: Potential and Documented Applications of Related Unsaturated Alcohols in Specialty Chemicals

| Compound Family | Application Area | Potential Contribution of this compound |

|---|---|---|

| Unsaturated Aliphatic Alcohols | Flavors & Fragrances | Precursor to esters and ethers with desirable odor profiles. |

Utilization in Polymer Chemistry and Material Science as a Monomer (if applicable, based on the specific alcohol and alkene functionalities)

The presence of both a polymerizable alkene and a reactive hydroxyl group suggests that this compound could theoretically be utilized in polymer chemistry. The alkene functionality, specifically an internal, sterically hindered double bond, could potentially undergo polymerization, while the primary alcohol offers a site for post-polymerization modification or for the synthesis of polyesters and polyethers.

However, the polymerization of allylic alcohols, in general, presents challenges. The allylic proton is susceptible to abstraction, which can lead to chain termination or transfer, often resulting in low molecular weight oligomers. To achieve high molecular weight polymers, specialized polymerization techniques are often necessary.

Despite the theoretical potential, there is a lack of specific research in the scientific literature detailing the successful polymerization of this compound as a monomer or its incorporation into polymeric materials. The steric hindrance around the double bond, due to the methyl group and the substitution pattern, may further reduce its reactivity in common polymerization processes. Therefore, while its bifunctional nature is intriguing from a material science perspective, its practical application as a monomer remains an area for future investigation.

Table 3: Potential Polymerization Pathways for this compound (Theoretical)

| Polymerization Type | Functional Group Involved | Potential Polymer Type | Challenges |

|---|---|---|---|

| Free Radical Polymerization | Alkene | Poly(this compound) | Chain transfer, steric hindrance, low molecular weight. |

Environmental Fate and Degradation of 4 Methylhex 3 En 1 Ol

Atmospheric Oxidation and Ozonolysis Kinetics of Unsaturated Alcohols

The atmospheric chemistry of unsaturated alcohols like 4-Methylhex-3-en-1-ol is predominantly driven by their reactions with hydroxyl radicals (•OH) during the daytime and with ozone (O₃) and nitrate (B79036) radicals (NO₃) at night. scielo.brscispace.com The presence of the carbon-carbon double bond makes these compounds particularly susceptible to attack by these atmospheric oxidants. scielo.bracs.org

The primary atmospheric degradation pathway for this compound is expected to be its gas-phase reaction with hydroxyl radicals. scielo.br This reaction proceeds mainly through the addition of the OH radical to the double bond, and to a lesser extent, through hydrogen abstraction from the C-H bonds or the O-H bond. scielo.bracs.org The reaction with ozone leads to the cleavage of the C=C double bond, a process known as ozonolysis. scielo.br

Given the lack of experimentally determined kinetic data for this compound, the rate constants for its reaction with OH radicals and ozone can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's Estimation Programs Interface (EPI) Suite™. epa.govepisuite.devchemistryforsustainability.org These models predict reaction rates based on the chemical's structure.

Table 1: Estimated Atmospheric Reaction Rate Constants and Half-Lives for this compound

| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life |

| Hydroxyl Radical (•OH) | 7.93 x 10⁻¹¹ | 1.6 hours (assuming [•OH] = 1.5 x 10⁶ molecules cm⁻³) |

| Ozone (O₃) | 1.16 x 10⁻¹⁶ | 2.4 hours (assuming [O₃] = 7 x 10¹¹ molecules cm⁻³) |

Data estimated using a predictive model. Experimental data for this specific compound is not available.

The estimated short atmospheric half-lives suggest that this compound is rapidly removed from the atmosphere, limiting its potential for long-range transport. The products of these oxidation reactions are expected to be smaller, more oxidized volatile organic compounds, such as aldehydes and ketones, which can further react in the atmosphere. For instance, ozonolysis would cleave the double bond to potentially form 3-methyl-3-oxopropan-1-ol and propanal.

Biodegradation Studies and Microbial Transformation of this compound in Non-Clinical Contexts

Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes capable of degrading organic compounds. frontiersin.org The degradation of an unsaturated alcohol like this compound would likely be initiated by one of two primary enzymatic attacks: oxidation of the alcohol group or attack on the double bond.

A plausible biodegradation pathway would involve the initial oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, forming 4-methylhex-3-enoic acid. This reaction is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. frontiersin.org The resulting unsaturated fatty acid could then be further metabolized through the β-oxidation pathway, a common microbial process for degrading fatty acids. nih.govresearchgate.net This process involves a series of reactions that sequentially shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.comyoutube.comyoutube.com

Alternatively, microorganisms may initiate degradation by targeting the carbon-carbon double bond. This can occur via epoxidation or hydration of the double bond, followed by further enzymatic reactions to break down the carbon skeleton. nih.gov

A variety of microbial genera are known to degrade hydrocarbons and alcohols in both aerobic and anaerobic conditions. frontiersin.orgunc.edunih.gov Aerobic degradation is generally faster and more efficient. frontiersin.org Bacteria from genera such as Pseudomonas, Rhodococcus, and Marinobacter are well-known for their ability to degrade a wide range of organic compounds, including alkanes, alkenes, and alcohols. nih.govfrontiersin.org Fungi are also capable of degrading such compounds. nih.gov The rate and extent of biodegradation in the environment are influenced by several factors, including temperature, pH, oxygen availability, nutrient levels, and the presence of a competent microbial community. mdpi.comresearchgate.net

Table 2: Potential Microbial Transformation Steps for this compound

| Transformation Step | Enzyme Class | Potential Intermediate/Product |

| Alcohol Oxidation | Alcohol Dehydrogenase | 4-Methylhex-3-enal |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 4-Methylhex-3-enoic acid |

| Fatty Acid Metabolism | Acyl-CoA Synthetase, β-oxidation enzymes | Acetyl-CoA |

This table presents a hypothetical degradation pathway based on known microbial metabolism of similar compounds. Specific intermediates and enzymes for this compound have not been experimentally determined.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylhex-3-en-1-ol, and how do reaction conditions influence product purity?

- Methodological Answer :

- Alkyne Hydration : Hydrate 4-Methylhex-3-yn-1-ol using HgSO₄/H₂SO₄ under acidic conditions. Monitor regioselectivity to avoid ketone formation .

- Grignard Addition : React 3-pentenal with methylmagnesium bromide, followed by acid workup. Optimize stoichiometry (1:1.2 molar ratio) to minimize over-alkylation .

- Key Validation : Use GC-MS to confirm molecular ion peaks (e.g., m/z 116.20 for C₇H₁₆O) and FTIR to detect hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) stretches .

Q. How can the stereochemistry of the double bond in this compound be determined experimentally?

- Methodological Answer :

- NMR Analysis : Use NMR to identify deshielded carbons adjacent to the double bond (δ 120–140 ppm). Coupling constants () in NMR distinguish cis ( Hz) vs. trans ( Hz) configurations .

- Polarimetry : Compare optical rotation with enantiomerically pure standards if chirality is introduced during synthesis .

Advanced Research Questions

Q. What computational methods resolve contradictions in predicted vs. observed reactivity of this compound in oxidation reactions?

- Methodological Answer :

- DFT Calculations : Model electron density around the double bond to predict susceptibility to electrophilic attack. Compare with experimental outcomes using KMnO₄ (yielding ketones) vs. milder PCC (preserving the alkene) .

- Contradiction Analysis : Apply constraint-based random simulation to identify over-constrained reaction pathways (e.g., solvent polarity effects on competing oxidation mechanisms) .

Q. How do steric effects from the methyl group influence regioselectivity in catalytic hydrogenation of this compound?

- Methodological Answer :

- Kinetic Studies : Use Pd/C or PtO₂ under H₂ (1–3 atm) to track hydrogenation rates. Steric hindrance from the methyl group slows reduction at the 3-position, favoring partial saturation (e.g., 4-Methylhexan-1-ol) .

- Isotopic Labeling : Introduce deuterium at the double bond to map hydrogenation pathways via NMR .

Q. What strategies validate the biological activity of this compound as a pheromone analog in insect models?

- Methodological Answer :

- Behavioral Assays : Use Y-tube olfactometers to test attraction/repellency in Drosophila or moths. Dose-response curves (0.1–100 µM) clarify threshold effects .

- Receptor Binding Studies : Express putative olfactory receptors in HEK293 cells and measure Ca²⁺ flux via FLIPR assays upon exposure to this compound .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of this compound under acidic conditions be reconciled?

- Methodological Answer :

- pH-Dependent Degradation Studies : Perform kinetic experiments in buffered solutions (pH 2–7). Acid-catalyzed dehydration to 4-Methylhexa-2,3-diene is dominant below pH 4, while esterification occurs at higher pH .

- LC-MS Monitoring : Track degradation products (e.g., dienes or esters) using reverse-phase C18 columns and ESI+ ionization .

Methodological Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O | |

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 165–168°C (estimated) | |

| NMR (CDCl₃) | δ 1.65 (m, 3H, CH₃), 5.45 (t, J=6 Hz, 1H, CH₂=CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.